molecular formula C13H9NO2 B11892769 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one CAS No. 59663-04-6

2-Methyl-5H-chromeno[2,3-B]pyridin-5-one

Cat. No.: B11892769
CAS No.: 59663-04-6
M. Wt: 211.22 g/mol
InChI Key: AYVSJEOWGAMEMB-UHFFFAOYSA-N
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Description

2-Methyl-5H-chromeno[2,3-B]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyridine ring, with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one can be achieved through multicomponent reactions. One common method involves the Hantzsch reaction, where 3-formylchromone reacts with methyl acetoacetate and ammonium acetate in an aqueous medium, in the presence of tetrabutylammonium bromide as a phase transfer catalyst . This reaction is often assisted by ohmic heating, which involves the passage of an alternating electric current of high frequency within the reaction media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and phase transfer catalysts in aqueous media suggests that these methods could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H-chromeno[2,3-B]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted chromeno-pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5H-chromeno[2,3-B]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one include:

  • 5H-chromeno[2,3-B]pyridine-3-carboxylate
  • 5H-chromeno[2,3-B]pyrimidin-5-one
  • 5H-chromeno[2,3-B]pyridine-3-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

CAS No.

59663-04-6

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H9NO2/c1-8-6-7-10-12(15)9-4-2-3-5-11(9)16-13(10)14-8/h2-7H,1H3

InChI Key

AYVSJEOWGAMEMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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